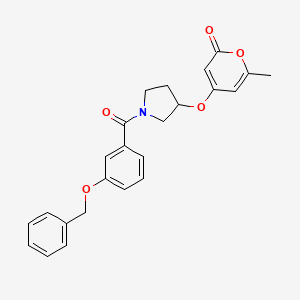

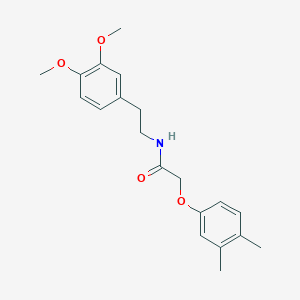

4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a benzyloxy group and a benzoyl group, both of which are common functional groups in organic chemistry.

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including those catalyzed by palladium and other transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the pyrrolidine ring. Pyrrolidine derivatives can have diverse physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Scientific Research Applications

Synthesis and Biological Activity

The compound of interest has been explored in the context of synthesizing new derivatives with potential biological activities. In a study focused on the synthesis of coumarin derivatives, researchers developed various pyranone derivatives that were evaluated for their antimicrobial activities. Such research showcases the compound's utility as a precursor in the synthesis of biologically active molecules (Al-Haiza, Mostafa, & El-kady, 2003).

Anticancer Activity

Another avenue of research involves the synthesis of polysubstituted 4H-pyran derivatives through microwave-assisted processes. These compounds have been evaluated for their anticancer activity against a range of human cancer cell lines. This highlights the potential application of the chemical structure in developing new anticancer agents (Hadiyal et al., 2020).

Conducting Polymers

The compound's framework has also been investigated for its application in the development of conducting polymers. Research into derivatized bis(pyrrol-2-yl) arylenes, which are related to the pyrrole component of the compound, has shown the potential for these materials to form polymers with low oxidation potentials and high stability in their conducting form. This suggests a route for the application of similar structures in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Electrochemical Activity

The compound's structural motif has been utilized in the development of electrodes with high electrocatalytic activity. For instance, poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) electrodes, prepared through electrochemical polymerization, exhibit significant electrocatalytic activity for oxidation reactions. This demonstrates the compound's relevance in creating functional materials for electrochemical applications (Lu et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . Future directions could include the exploration of different substituents and synthesis methods to optimize the biological activity and pharmacokinetic properties of the compound.

properties

IUPAC Name |

6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZAOSYZNYBMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

amine](/img/structure/B2405615.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)